1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic compound with potential pharmacological applications. This compound is characterized by its unique structural features, which include a spirocyclic framework and multiple functional groups that contribute to its biological activity. The molecular formula for this compound is with a molecular weight of 388.78 g/mol. It is classified under the category of thiazolidine derivatives, which are known for their diverse biological properties.
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione involves several key steps:
Technical details regarding specific reaction conditions (temperature, time, and solvent) are crucial for optimizing yield and purity but are often proprietary or found in specialized literature.
The molecular structure of 1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione can be represented using various chemical notation systems:
COc1ccc(cc1)N1C(C2C(C1=O)N(Cc1c(cccc1[Cl])F)N=N2)=O
YCDYCTSTZLKMNI-UHFFFAOYSA-N
The compound exhibits a complex three-dimensional structure due to the spirocyclic arrangement and multiple substituents. Structural data can be obtained through X-ray crystallography or computational modeling to analyze bond lengths, angles, and steric interactions.
The chemical reactivity of 1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione can be explored through various reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for 1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is not fully elucidated but may involve interactions with specific biological targets:
Data from biological assays would provide insights into its efficacy and selectivity towards these targets.
The physical and chemical properties of 1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione include:
The applications of 1-[(2-chloro-6-fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione are primarily in scientific research:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7